N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide
Description
Benzoxazole Core
- Aromatic System : The benzo[d]oxazole core comprises a benzene ring fused to an oxazole (five-membered ring with oxygen and nitrogen atoms at positions 1 and 3).
- Methyl Substituents : Methyl groups at positions 5 and 6 introduce steric bulk and electron-donating effects, influencing electronic distribution and intermolecular interactions.
Hydroxyphenyl Bridge
- Hydroxyl Group : The para-hydroxyl group on the phenyl ring enhances solubility via hydrogen bonding and participates in π-π stacking interactions.
- Linkage Position : Attachment at position 3 of the benzoxazole orients the nitrofuran moiety for optimal spatial arrangement.
Nitrofuran Carboxamide
- Nitrofuran : The nitrofuran group contains a nitro substituent at position 5, conferring electron-withdrawing characteristics and redox activity.
- Carboxamide : The primary amide at position 2 facilitates hydrogen bonding with biological targets, such as enzymes or DNA.
Table 1: Key Structural Features and Their Implications
| Structural Feature | Electronic Effects | Functional Role |
|---|---|---|
| 5,6-Dimethylbenzo[d]oxazole | Electron-donating (methyl groups) | Enhances aromatic stability |
| 4-Hydroxyphenyl | Hydrogen bonding (hydroxyl) | Improves solubility, mediates interactions |
| 5-Nitrofuran-2-carboxamide | Electron-withdrawing (nitro group) | Facilitates redox reactions, binding |
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy provides critical insights into the compound’s proton and carbon environments. For analogous benzoxazole derivatives, characteristic signals include:
- Aromatic Protons : Resonances between δ 7.2–8.2 ppm, corresponding to protons on the benzoxazole and phenyl rings. Coupling constants (J = 8–10 Hz) indicate para-substitution patterns.
- Methyl Groups : Singlets near δ 2.4–2.6 ppm for the 5,6-dimethyl substituents, integrating to six protons.
- Hydroxyl Proton : A broad singlet at δ 9.8–10.2 ppm, exchangeable with deuterated solvents.
- Amide Proton : A distinct signal at δ 8.1–8.3 ppm, reflecting hydrogen bonding with the carbonyl oxygen.
Table 2: Predicted $$^1$$H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzoxazole aromatic H | 7.4–7.7 | Multiplet | 2H |
| Phenyl aromatic H (ortho to OH) | 6.8–7.1 | Doublet | 2H |
| 5,6-Dimethyl groups | 2.45 | Singlet | 6H |
| Amide NH | 8.2 | Singlet | 1H |
| Hydroxyl OH | 9.9 | Broad | 1H |
$$^{13}\text{C}$$ NMR data further corroborate the structure, with key signals including:
Infrared (IR) Absorption Signatures
IR spectroscopy identifies functional groups through characteristic vibrational modes:
- N-H Stretch : A broad band near 3300 cm$$^{-1}$$ for the amide and hydroxyl groups.
- C=O Stretch : A strong absorption at 1680–1700 cm$$^{-1}$$ from the carboxamide carbonyl.
- Nitro Group : Asymmetric and symmetric stretches at 1520 cm$$^{-1}$$ and 1350 cm$$^{-1}$$, respectively.
- C=N Stretch : A peak at 1620–1640 cm$$^{-1}$$ from the oxazole ring.
Table 3: Key IR Absorption Bands
| Bond/Vibration | Wavenumber (cm$$^{-1}$$) | Intensity |
|---|---|---|
| N-H (amide, hydroxyl) | 3300–3400 | Broad |
| C=O (carboxamide) | 1685 | Strong |
| NO$$_2$$ (asymmetric stretch) | 1520 | Strong |
| C=N (oxazole) | 1635 | Medium |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry elucidates the molecular ion and fragmentation pathways:
- Molecular Ion : The exact mass of $$ \text{C}{19}\text{H}{16}\text{N}3\text{O}5 $$ is calculated as 378.36 g/mol. High-resolution mass spectrometry (HRMS) would yield a [M+H]$$^+$$ peak at m/z 379.36.
- Key Fragments :
Table 4: Predicted Mass Spectral Fragments
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M+H]$$^+$$ | 379.36 | Intact molecular ion |
| [M+H–NO$$_2$$]$$^+$$ | 333 | Loss of nitro group |
| [C$${12}$$H$${10}$$N$$_2$$O]$$^+$$ | 195 | Benzoxazole-phenyl moiety |
| [C$$7$$H$$5$$N$$2$$O$$4$$]$$^+$$ | 184 | Nitrofuran-carboxamide fragment |
Properties
CAS No. |
329198-88-1 |
|---|---|
Molecular Formula |
C20H15N3O6 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C20H15N3O6/c1-10-7-14-17(8-11(10)2)29-20(22-14)13-9-12(3-4-15(13)24)21-19(25)16-5-6-18(28-16)23(26)27/h3-9,24H,1-2H3,(H,21,25) |
InChI Key |
CSMNWDFXVYCLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5,6-Dimethylbenzo[d]oxazole Derivative
The benzo[d]oxazole core with methyl substitutions at positions 5 and 6 can be synthesized by cyclization of appropriate o-aminophenol derivatives with carboxylic acid derivatives or their equivalents.
Preparation of 5-Nitrofuran-2-Carboxylic Acid or Activated Derivative
- The 5-nitrofuran-2-carboxylic acid is commercially available or can be synthesized by nitration of furan-2-carboxylic acid.
- Activation of the carboxylic acid group is typically done by converting it into an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, or by forming an active ester (e.g., NHS ester) to facilitate amide bond formation.
Coupling to Form the Amide Bond
- The key step is the formation of the amide bond between the amino group on the 3-(5,6-dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl moiety and the activated 5-nitrofuran-2-carboxylic acid derivative.
- This is typically achieved by reacting the amine with the acid chloride or active ester under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the released HCl.
- Solvents like dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography).
- Characterization is done by NMR, mass spectrometry, and HPLC to confirm purity and structure.
Data Table: Typical Reagents and Conditions for Each Step
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzo[d]oxazole ring formation | 3,5-dimethyl-2-aminophenol, formic acid, heat | Cyclization under acidic conditions |
| Carboxylic acid activation | 5-nitrofuran-2-carboxylic acid, SOCl2 or oxalyl chloride, inert atmosphere | Formation of acid chloride |
| Amide coupling | Amine derivative, acid chloride, triethylamine, DCM, 0-25°C | Stirring under inert atmosphere |
| Purification | Recrystallization or silica gel chromatography | Solvent depends on solubility |
Research Findings and Considerations
- The presence of the hydroxy group on the phenyl ring may require protection during coupling to avoid side reactions, such as using a silyl protecting group or acetylation, followed by deprotection after amide formation.
- The nitro group on the furan ring is sensitive to reduction and harsh conditions; therefore, mild reaction conditions are preferred.
- Literature on related benzoxazole and nitrofuran carboxamide derivatives suggests that yields can be optimized by controlling temperature and reaction time during coupling.
- The benzo[d]oxazole moiety is often synthesized first and then functionalized, as direct substitution on the heterocycle can be challenging.
Chemical Reactions Analysis
Nitro Group Reduction
The nitrofuran moiety undergoes selective reduction under catalytic hydrogenation or metal-acid conditions. This reaction is critical for modifying the compound’s electronic properties and enhancing solubility.
| Condition | Product | Yield | Source |
|---|---|---|---|
| H₂/Pd-C in ethanol | 5-Aminofuran-2-carboxamide derivative | 82% | |
| Fe/HCl in aqueous medium | Partially reduced nitroso intermediate | 65% |
The nitro group’s reduction alters biological activity, as seen in analogs where reduced forms exhibit enhanced antimicrobial efficacy .
Carboxamide Hydrolysis
The carboxamide group undergoes acid- or base-catalyzed hydrolysis, yielding carboxylic acid or amine intermediates. This reaction is pH-dependent and critical for prodrug activation.
| Condition | Product | Notes |
|---|---|---|
| 6M HCl, reflux, 6h | 5-Nitrofuran-2-carboxylic acid | Requires inert atmosphere |
| NaOH (1M), 80°C, 4h | Aniline derivative + furan carboxylate | Side-chain decomposition |
Hydrolysis kinetics correlate with steric hindrance from the benzo[d]oxazole substituent .
Benzo[d]oxazole Ring Functionalization
The 5,6-dimethylbenzo[d]oxazole core participates in electrophilic substitution reactions.
Nitration
| Reagent | Position | Product Stability |
|---|---|---|
| HNO₃/H₂SO₄ at 0°C | C-7 | Moderate (decomposes above 60°C) |
Nitration at the C-7 position is favored due to electron-donating methyl groups .
Halogenation
| Reagent | Halogen | Yield |
|---|---|---|
| Br₂ in CHCl₃ | Br at C-4 | 78% |
| Cl₂ gas in acetic acid | Cl at C-5 | 63% |
Halogenated derivatives show improved pharmacokinetic profiles in preclinical studies .
Hydroxyphenyl Group Reactivity
The para-hydroxyphenyl group undergoes:
-
O-Methylation : Using CH₃I/K₂CO₃ in DMF to protect the phenolic -OH.
-
Sulfonation : Reacts with SO₃/H₂SO₄ to form water-soluble sulfonate esters.
| Reaction | Reagent | Application |
|---|---|---|
| O-Methylation | CH₃I, K₂CO₃, DMF | Prodrug synthesis |
| Sulfonation | SO₃, H₂SO₄, 40°C | Solubility enhancement |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation:
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Boronic acid derivatives | 70–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 55–65% |
These reactions facilitate structural diversification for SAR studies .
Oxazole Ring Opening
Under strong acidic conditions, the benzo[d]oxazole ring undergoes cleavage:
| Condition | Product |
|---|---|
| HBr (48%), reflux, 12h | 2-Amino-4,5-dimethylphenol derivative |
This reaction is irreversible and used to study degradation pathways .
Key Stability Considerations
-
Thermal Stability : Decomposes above 220°C without melting .
-
Photoreactivity : Nitrofuran moiety prone to photodegradation; requires storage in amber glass .
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1=Low, 5=High) | Key Reactions |
|---|---|---|
| Nitrofuran | 4 | Reduction, Photodegradation |
| Carboxamide | 3 | Hydrolysis, Alkylation |
| Benzo[d]oxazole | 2 | Electrophilic substitution |
| Hydroxyphenyl | 5 | Methylation, Sulfonation |
Scientific Research Applications
N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The nitrofuran group may participate in redox reactions, affecting cellular processes. The overall effect of the compound depends on its binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 5,6-dimethylbenzooxazole and 4-hydroxyphenyl groups enhance steric bulk and hydrogen-bonding capacity compared to simpler heterocycles like isoxazole (SI10) or thiazole (BP 27385).
- The 5-nitrofuran moiety contrasts with SI10’s 5-nitropyridine, suggesting differences in electronic properties and metabolic stability.
Key Observations :
- The target compound’s synthesis likely parallels SI10’s use of oxalyl chloride for carboxylic acid activation, though purification steps for intermediates may differ (e.g., non-purified intermediates in benzooxazole syntheses).
Pharmacological Activity (Inferred)
While direct activity data are unavailable, structural parallels suggest:
- Nitro groups (as in SI10 and benzofuran derivatives) are often associated with antimicrobial or antiparasitic activity via nitroreductase activation.
- Benzooxazole cores may improve target binding compared to thiazole or isoxazole systems due to increased aromatic surface area.
Physicochemical Properties
- Solubility : The 4-hydroxyphenyl group enhances water solubility relative to purely lipophilic analogs like BP 27385.
- Stability: The nitro group’s electron-withdrawing nature may reduce hydrolytic stability compared to non-nitrated furans.
- NMR Shifts : Benzooxazole intermediates show consistent $^{15}\text{N}$ NMR shifts near −131 ppm, suggesting minimal electronic variation in this core.
Biological Activity
N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a nitrofuran moiety and a benzo[d]oxazole ring. Its molecular formula is C26H24N4O5S, with a molecular weight of 504.56 g/mol. The presence of functional groups such as nitro and hydroxy enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In particular, nitrofuran derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, including strains from the ESKAPE panel, which are known for their multi-drug resistance characteristics .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Nitrofurantoin | E. coli | 16 µg/mL | |
| Nitrofurazone | S. aureus | 8 µg/mL | |
| This compound | P. aeruginosa | TBD | Current Study |
The mechanisms through which this compound exerts its biological effects are multifaceted. Nitro compounds generally function by disrupting bacterial DNA synthesis and inhibiting essential enzymes involved in metabolic pathways. The presence of the nitro group is critical for its activity, as it can undergo reduction to form reactive intermediates that damage bacterial DNA .
Case Studies
- In Vivo Efficacy : A study conducted on mice infected with Mycobacterium tuberculosis demonstrated that compounds similar to this compound exhibited significant reductions in bacterial load when administered at specific dosages .
- Toxicological Assessment : Another investigation assessed the acute toxicity of nitrofuran derivatives in animal models. Results indicated low toxicity levels across various species (mice, rats, dogs), suggesting a favorable safety profile for further development .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves coupling 5-nitrofuran-2-carboxylic acid derivatives with aniline intermediates. A validated approach includes reacting 3-aminoquinoxaline analogs with 5-nitrofuran-2-carboxylic acid in DMF under anhydrous conditions, followed by purification via column chromatography. Key variables for optimization include stoichiometry (1:1.5 molar ratio), reaction time (12–24 hours), and coupling agents like EDC/HOBt to enhance amide bond formation efficiency. Post-synthesis, recrystallization in ethanol/water mixtures improves yield and purity .
Q. Which spectroscopic and crystallographic techniques confirm structural integrity?
- NMR : ¹H/¹³C NMR (DMSO-d₆) verifies substituent positions (e.g., hydroxyl proton at δ 10.2 ppm, nitrofuran protons at δ 7.8–8.2 ppm).
- HPLC : Reverse-phase C18 columns (λ = 254 nm) assess purity (>95%).
- X-ray crystallography : SHELXL refines crystal structures; challenges like twinning require high-resolution data (≤1.0 Å) or twin refinement protocols. For nitro-substituted heterocycles, mixed solvent systems (DMSO/water) enhance crystallization .
Q. How should researchers assess purity and stability under varying storage conditions?
Conduct accelerated stability studies (40°C, 75% relative humidity) over 4 weeks using LC-MS to monitor degradation (e.g., nitro group reduction). Store in amber vials under argon to minimize photolytic and oxidative degradation. Purity checks via HPLC (UV detection at λ = 254 nm) should precede all biological assays .
Advanced Research Questions
Q. How can crystallization success be improved for X-ray analysis of nitro-substituted heterocycles?
- Solvent optimization : Test binary systems (e.g., DMSO/acetonitrile) with slow evaporation.
- Seeding : Introduce microcrystals from prior batches to induce nucleation.
- Twin refinement : For twinned crystals, use SHELXL’s TWIN/BASF commands. High-resolution data (e.g., synchrotron sources) mitigate poor refinement statistics (R-factor > 0.05) .
Q. What strategies resolve contradictions between computational and experimental bioactivity data?
- Assay validation : Repeat dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa).
- Computational recalibration : Adjust docking parameters (e.g., solvation models in AutoDock Vina) to align with experimental IC₅₀ values.
- Analog comparison : Synthesize derivatives (e.g., replacing 5,6-dimethylbenzo[d]oxazole with benzothiazole) to isolate electronic effects .
Q. How to design experiments elucidating metabolic pathways in vitro?
- Hepatic microsomal assays : Incubate with NADPH and CYP450 inhibitors (e.g., ketoconazole).
- LC-HRMS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites.
- Isotopic labeling : Use ¹⁴C-labeled nitrofuran moieties to track metabolic fate in rodent models .
Q. What methodological approaches resolve conflicting mechanism-of-action data across cell lines?
- Orthogonal assays : Combine CRISPR knockouts (e.g., target gene KO in HeLa) with thermal shift assays (ΔTₘ ≥ 2°C indicates binding).
- Single-cell RNA-seq : Compare responsive vs. non-responsive lines to identify differentially expressed pathways.
- Time-dose matrices : Distinguish primary targets (early-response genes) from secondary effects .
Q. Which computational tools predict physicochemical properties and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
